molecular formula C24H19NO4S B2729933 N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-9H-xanthene-9-carboxamide CAS No. 2320929-89-1

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-9H-xanthene-9-carboxamide

Cat. No. B2729933
CAS RN: 2320929-89-1
M. Wt: 417.48
InChI Key: UVCRJVYYEFENKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-9H-xanthene-9-carboxamide, also known as Xanthene-9-carboxylic acid, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-9H-xanthene-9-carboxamide has been studied for its potential applications in various fields. In the field of chemistry, it has been used as a fluorescent probe for the detection of metal ions (Ghosh et al., 2018). In the field of biology, it has been studied for its potential as an anticancer agent (Yadav et al., 2015).

Mechanism of Action

The mechanism of action of N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-9H-xanthene-9-carboxamide involves the inhibition of the proteasome, which is a complex responsible for the degradation of proteins in cells. This inhibition leads to the accumulation of proteins, which can ultimately lead to cell death (Yadav et al., 2015).
Biochemical and Physiological Effects:
Studies have shown that N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-9H-xanthene-9-carboxamide exhibits cytotoxic effects on cancer cells, making it a potential anticancer agent (Yadav et al., 2015). It has also been shown to exhibit anti-inflammatory effects (Ghosh et al., 2018).

Advantages and Limitations for Lab Experiments

One advantage of using N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-9H-xanthene-9-carboxamide in lab experiments is its fluorescent properties, which make it useful as a probe for the detection of metal ions. However, one limitation is that its mechanism of action involves the inhibition of the proteasome, which can lead to off-target effects and toxicity (Yadav et al., 2015).

Future Directions

There are several future directions for the study of N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-9H-xanthene-9-carboxamide. One direction is the further exploration of its potential as an anticancer agent. Another direction is the development of more selective proteasome inhibitors based on the structure of this compound. Additionally, the use of this compound as a fluorescent probe for the detection of metal ions could be further explored (Ghosh et al., 2018).
Conclusion:
In conclusion, N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-9H-xanthene-9-carboxamide is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound.

Synthesis Methods

The synthesis of N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-9H-xanthene-9-carboxamide involves the reaction of 5-(thiophen-2-yl)furan-2-carboxylic acid with N-hydroxyphthalimide in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with 9-xanthenecarboxylic acid to obtain the final product (Yadav et al., 2015).

properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO4S/c26-17(20-11-12-21(29-20)22-10-5-13-30-22)14-25-24(27)23-15-6-1-3-8-18(15)28-19-9-4-2-7-16(19)23/h1-13,17,23,26H,14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCRJVYYEFENKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC(C4=CC=C(O4)C5=CC=CS5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-9H-xanthene-9-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.